molecular formula C8H12O B2357324 2,2-Dimethylhexa-4,5-dien-3-one CAS No. 27552-18-7

2,2-Dimethylhexa-4,5-dien-3-one

Cat. No.: B2357324
CAS No.: 27552-18-7
M. Wt: 124.183
InChI Key: IHMGJUBIYCXOTC-UHFFFAOYSA-N
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Description

2,2-Dimethylhexa-4,5-dien-3-one is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol It is characterized by the presence of a diene structure, which consists of two double bonds, and a ketone functional group

Scientific Research Applications

2,2-Dimethylhexa-4,5-dien-3-one has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with 2,2-Dimethylhexa-4,5-dien-3-one are not specified in the sources I found . It’s always important to handle chemical substances with care, following appropriate safety protocols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylhexa-4,5-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-butadiene with an appropriate oxidizing agent to introduce the ketone functional group . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon (Pd/C) to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhexa-4,5-dien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diene structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhexa-4,5-dien-3-one involves its interaction with molecular targets through its reactive diene and ketone groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-butadiene: Similar diene structure but lacks the ketone group.

    Hexa-4,5-dien-3-one: Similar ketone group but lacks the dimethyl substitution.

Properties

InChI

InChI=1S/C8H12O/c1-5-6-7(9)8(2,3)4/h6H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMGJUBIYCXOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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